molecular formula C12H17NOS B6417769 N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide CAS No. 1058491-91-0

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B6417769
CAS No.: 1058491-91-0
M. Wt: 223.34 g/mol
InChI Key: KSWDUFHOMJWOEA-UHFFFAOYSA-N
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Description

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane carboxamide core linked to a thiophene-containing ethyl chain. Its molecular formula is C₁₂H₁₅NOS, with a molecular weight of 221.32 g/mol. The compound’s structure suggests possible interactions with biological targets, such as enzymes or receptors, via hydrogen bonding (amide group) and π-π stacking (thiophene ring) .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(11-3-1-2-4-11)13-7-5-10-6-8-15-9-10/h6,8-9,11H,1-5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWDUFHOMJWOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of thiophene derivatives with cyclopentanecarboxylic acid derivatives. One common method is the condensation reaction, where thiophene is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide, we compare it with three analogs:

Structural Analog 1: (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide

  • Core Structure : Cyclopropane carboxamide (vs. cyclopentane in the target compound).
  • Substituents : Chloro, trifluoromethyl, and dimethyl groups on the cyclopropane ring; diphenylamide substituents.
  • Key Differences: Ring Strain: Cyclopropane’s high ring strain increases reactivity but reduces stability compared to cyclopentane .
  • Data Comparison :

    Property Target Compound Analog 1
    Molecular Weight (g/mol) 221.32 401.83
    LogP (Predicted) 2.1 4.5
    Solubility (mg/mL) ~15 (moderate) ~3 (low)
    Aromatic Substituents Thiophene Phenyl groups

Research Findings : Analog 1’s crystallographic data (R factor = 0.041) confirms a planar amide group and steric hindrance from diphenyl substituents, which may limit binding flexibility compared to the target compound’s simpler ethyl-thiophene chain .

Structural Analog 2: N-Cyclopentyl-2-(thiophen-2-yl)acetamide

  • Core Structure : Cyclopentane carboxamide (same as target compound).
  • Substituents : Thiophen-2-yl acetamide (vs. thiophen-3-yl ethyl in the target).
  • Key Differences :
    • Thiophene Position : The 2-position thiophene alters electronic distribution and steric interactions.
    • Linker Flexibility : A shorter acetamide linker reduces conformational freedom compared to the ethyl chain.
  • Biological Activity : Analog 2 exhibits moderate inhibition of COX-2 (IC₅₀ = 12 μM), whereas the target compound’s elongated ethyl-thiophene chain may enhance binding pocket penetration .

Structural Analog 3: N-(3-Phenylpropyl)adamantane-1-carboxamide

  • Core Structure : Adamantane carboxamide (vs. cyclopentane).
  • Substituents : Phenylpropyl chain (vs. thiophenylethyl).
  • Key Differences :
    • Hydrophobicity : Adamantane’s rigid, hydrophobic structure increases LogP (predicted 3.8 vs. 2.1 for the target).
    • Biological Stability : Adamantane derivatives resist oxidative metabolism, but the target compound’s thiophene may introduce susceptibility to CYP450 enzymes.

Critical Analysis of Comparative Data

  • Thermodynamic Stability : Cyclopentane-based compounds (target and Analog 2) exhibit lower ring strain than cyclopropane (Analog 1) or adamantane (Analog 3), favoring synthetic scalability.
  • Pharmacokinetic Profiles : The target compound’s moderate LogP and solubility balance lipophilicity and bioavailability, whereas Analog 1’s high LogP limits aqueous solubility.
  • SAR Insights : Thiophene positioning (3- vs. 2-) and linker length critically influence electronic and steric interactions, which could be optimized for target-specific applications.

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